molecular formula C14H17NO4S B12552779 N-Acetyl-S-(3-oxo-2-phenylpropyl)-L-cysteine CAS No. 188907-27-9

N-Acetyl-S-(3-oxo-2-phenylpropyl)-L-cysteine

Cat. No.: B12552779
CAS No.: 188907-27-9
M. Wt: 295.36 g/mol
InChI Key: QZSMQRWADSCTDY-ABLWVSNPSA-N
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Description

N-Acetyl-S-(3-oxo-2-phenylpropyl)-L-cysteine is a synthetic organic compound that belongs to the class of cysteine derivatives It is characterized by the presence of an acetyl group, a phenylpropyl group, and a cysteine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-(3-oxo-2-phenylpropyl)-L-cysteine typically involves the following steps:

    Addition of Phenylpropyl Group: This step involves the addition of the phenylpropyl group to the cysteine backbone through a series of reactions, such as Friedel-Crafts acylation.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(3-oxo-2-phenylpropyl)-L-cysteine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

    Substitution: The acetyl or phenylpropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.

Scientific Research Applications

N-Acetyl-S-(3-oxo-2-phenylpropyl)-L-cysteine has various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Studied for its potential role in cellular processes and as a probe for biochemical pathways.

    Medicine: Investigated for its therapeutic potential in treating diseases or as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Acetyl-S-(3-oxo-2-phenylpropyl)-L-cysteine involves its interaction with specific molecular targets and pathways. The acetyl and phenylpropyl groups may play a role in modulating the compound’s activity and binding affinity. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-L-cysteine: A well-known antioxidant and mucolytic agent.

    S-Phenyl-L-cysteine: A compound with similar structural features but lacking the acetyl group.

Uniqueness

N-Acetyl-S-(3-oxo-2-phenylpropyl)-L-cysteine is unique due to the presence of both the acetyl and phenylpropyl groups, which may confer distinct chemical and biological properties compared to other cysteine derivatives.

Properties

CAS No.

188907-27-9

Molecular Formula

C14H17NO4S

Molecular Weight

295.36 g/mol

IUPAC Name

(2R)-2-acetamido-3-(3-oxo-2-phenylpropyl)sulfanylpropanoic acid

InChI

InChI=1S/C14H17NO4S/c1-10(17)15-13(14(18)19)9-20-8-12(7-16)11-5-3-2-4-6-11/h2-7,12-13H,8-9H2,1H3,(H,15,17)(H,18,19)/t12?,13-/m0/s1

InChI Key

QZSMQRWADSCTDY-ABLWVSNPSA-N

Isomeric SMILES

CC(=O)N[C@@H](CSCC(C=O)C1=CC=CC=C1)C(=O)O

Canonical SMILES

CC(=O)NC(CSCC(C=O)C1=CC=CC=C1)C(=O)O

Origin of Product

United States

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